Structural Confirmation via Synthetic Comparison
The identity and absolute stereochemistry of natural Kessane (CAS 3321-66-2) were definitively confirmed by directly comparing its chromatographic retention, mass spectrum, 1H-NMR spectrum, and optical rotation with those of a synthesized (-)-kessane sample [1]. This comparison validates the natural product's structure against a synthetic benchmark, ensuring that research using isolated or purchased Kessane is based on the correct molecular entity.
| Evidence Dimension | Chromatographic retention, mass spectrum, 1H-NMR, and optical rotation |
|---|---|
| Target Compound Data | Data matched for natural kessane isolated from V. officinalis essential oil |
| Comparator Or Baseline | Synthesized (-)-kessane |
| Quantified Difference | Data confirm that the two compounds are identical |
| Conditions | Comparative analysis using GC, MS, and 600 MHz 1H-NMR spectroscopy |
Why This Matters
This ensures that procured Kessane corresponds exactly to the well-characterized natural product, eliminating identity-related variables in experimental replication.
- [1] van Beek, T. A., Lelyveld, G. P., Gijsen, H. J. M., & Lankhorst, P. P. (1993). Confirmation of the Structure of Kessane by NMR Spectroscopy. Journal of Essential Oil Research, 5(2), 169–178. View Source
